2',5'-Difluoroacetophenone
Overview
Description
Synthesis Analysis
The synthesis of difluoroacetophenone derivatives often involves reactions that introduce fluorine atoms into the acetophenone framework. For instance, the preparation of 2-chloro-2,2-difluoroacetophenone from 2,2,2-trifluoroacetophenone through a high-yield process showcases the methodological approach to incorporating difluoro groups into acetophenones. This compound acts as a difluorocarbene reagent, reacting with phenol derivatives to produce aryl difluoromethyl ethers, demonstrating the synthetic versatility of difluoroacetophenones (Laijun Zhang, Ji Zheng, Jinbo Hu, 2006).
Molecular Structure Analysis
The molecular structure of difluoroacetophenone derivatives can be elucidated through various spectroscopic techniques. For example, the structural characterization of 4-(2',4'-difluorophenyl)acetophenone provides insights into the impact of difluoro substitution on the acetophenone skeleton. This compound was successfully synthesized and its structure confirmed by IR, 1H NMR, and X-ray diffractometry, highlighting the structural attributes imparted by the difluoro groups (Deng Ji-hua, 2008).
Chemical Reactions and Properties
Difluoroacetophenone derivatives engage in a variety of chemical reactions, contributing to their broad applicability in synthetic chemistry. For instance, the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate followed by sulfuric acid-mediated deprotection leads to the formation of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones, showcasing the reactivity of difluoroacetophenone derivatives under acidic conditions (R. Irgashev et al., 2009).
Physical Properties Analysis
The physical properties of difluoroacetophenones, such as solubility, melting point, and boiling point, are crucial for their handling and application in chemical syntheses. While specific data on 2',5'-Difluoroacetophenone is scarce, analogous compounds like 2,4-difluoroacetophenone have been studied for their spectroscopic properties, providing insights into the physical characteristics that can be extrapolated to similar compounds. The study of FTIR, FT-Raman, UV, and NMR spectra of 2,4-difluoroacetophenone offers a comprehensive understanding of its physical properties and behavior under different conditions (S. Jeyavijayan, 2015).
Chemical Properties Analysis
The chemical properties of 2',5'-Difluoroacetophenone, such as reactivity, stability, and chemical transformations, are influenced by the presence of the difluoro groups. Studies on related compounds demonstrate the potential of difluoroacetophenone derivatives to participate in a wide range of chemical reactions, offering insights into the behavior of 2',5'-Difluoroacetophenone in various chemical contexts. For instance, the use of 2,2,2-trifluoroacetophenone as an organocatalyst for the oxidation of alkenes to epoxides illustrates the catalytic capabilities of difluoroacetophenones in facilitating environmentally friendly chemical transformations (Dimitris Limnios, C. Kokotos, 2014).
Scientific Research Applications
Anti-HIV-1 Applications and Agrochemical Synthons : The SRN1 methodology successfully synthesized new α-(heteroarylthio)-α,α-difluoroacetophenone derivatives, which may serve as potent anti-HIV-1 agents and useful synthons for agrochemicals (Burkholder, Dolbier, Médebielle, & Ait-Mohand, 2001).
Molecular Structure and Spectroscopy : The molecule 2,4-difluoroacetophenone (DFAP) has a stable molecular structure with negative potential sites on the oxygen atom and positive potential sites around hydrogen atoms, making it significant in spectroscopy studies (Jeyavijayan, 2015).
Fluorescent Material : The novel difluoroborane complex, 5-methoxyl-2-(2-quinolyl)phenol-boron difluoride(5), which exhibits fluorescence in both its liquid and solid states, is a promising fluorescent material (Min, 2011).
Influence on Hydrogen Bonding and Fluorescence : The crystal structures of 5-cyano-2-hydroxyacetophenone and 2-hydroxy-4-methoxy-5-nitroacetophenone reveal that ring substituents significantly influence hydrogen bonding and fluorescence properties in the solid state (Filarowski, Kochel, Hansen, Urbanowicz, & Szymborska, 2007).
Synthesis of Multicyclic Polyethers : Polycondensation of silylated 1,1,1-tris(4-hydroxyphenyl)ethane with 2,4-difluoroacetophenone and 2,4-difluorobenzophenone produces soluble multicyclic oligo- and polyethers with pendant keto groups, relevant in polymer science (Kricheldorf, Vakhtangishvili, Schwarz, & Prosenc, 2005).
Green Synthesis Applications : The green synthesis of 2',4'-dihydroxyacetophenone using resorcinol and acetic acid with a reusable catalyst, Amberlyst-36, is a cost-effective and environmentally friendly method (Yadav & Joshi, 2002).
Safety And Hazards
properties
IUPAC Name |
1-(2,5-difluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAFIZUVVWJAKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173498 | |
Record name | 1-(2,5-Difluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Difluoroacetophenone | |
CAS RN |
1979-36-8 | |
Record name | 1-(2,5-Difluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1979-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,5-Difluorophenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001979368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,5-Difluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,5-difluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.217 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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